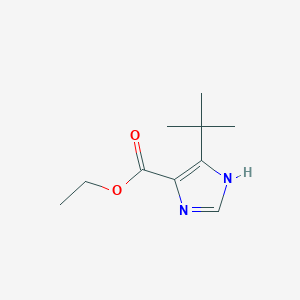

ethyl 5-tert-butyl-1H-imidazole-4-carboxylate

Description

Chemical Identity and Nomenclature

Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is officially registered under the Chemical Abstracts Service number 51721-21-2 and carries the PubChem compound identifier 21031490. The compound's molecular formula is established as C₁₀H₁₆N₂O₂, with a precise molecular weight of 196.25 grams per mole. The International Union of Pure and Applied Chemistry systematic nomenclature provides multiple acceptable variations for this compound, reflecting the conventional numbering systems employed for imidazole derivatives.

The compound exhibits several recognized synonyms in chemical literature, including ethyl 5-(tert-butyl)-1H-imidazole-4-carboxylate and ethyl 4-tert-butyl-1H-imidazole-5-carboxylate. This nomenclatural variation arises from different numbering conventions applied to the imidazole ring system, where the positions of substituents can be described using alternative numbering schemes. The structural representation follows the canonical Simplified Molecular Input Line Entry System notation as CC(C)(C)C1=C(N=CN1)C=O, which precisely defines the molecular connectivity and stereochemistry.

Database records from multiple authoritative sources confirm the compound's chemical identity through various identification systems. The International Chemical Identifier provides a standardized representation as InChI=1S/C10H16N2O2/c1-5-14-8(13)7-6(9(2,3)4)11-12-10-7/h10H,5H2,1-4H3,(H,11,12), enabling unambiguous identification across different chemical information systems. The compound's registration in the European Chemicals Agency database further validates its chemical authenticity and regulatory recognition within international chemical commerce.

Historical Context and Discovery

The historical development of this compound emerges from the broader evolution of imidazole chemistry, which traces its origins to the pioneering work of Heinrich Debus in 1858. Debus first reported the synthesis of imidazole through the condensation of glyoxal, formaldehyde, and ammonia, establishing the foundational chemistry that would later enable the development of more complex substituted derivatives. The term "imidazole" itself was coined in 1887 by Arthur Rudolf Hantzsch, marking a critical milestone in the systematic study of this heterocyclic system.

The specific compound this compound represents a more recent development in imidazole chemistry, with its first database entry recorded in 2007 according to PubChem creation records. This relatively recent emergence reflects the ongoing evolution of synthetic methodologies that enable the preparation of highly substituted imidazole derivatives with defined regiochemistry. The compound's development coincides with advances in understanding the synthetic utility of imidazole-4-carboxylate systems in pharmaceutical chemistry and materials science applications.

The synthesis of imidazole-4-carboxylate derivatives has benefited significantly from methodological advances in heterocyclic chemistry. Early synthetic approaches relied on classical cyclization reactions, but modern techniques have incorporated microwave-assisted synthesis and solid-phase methodologies to improve yields and selectivity. The Vilsmeier-Haack reaction has emerged as a particularly valuable tool for introducing formyl groups into imidazole systems, as demonstrated in recent research on related compounds.

Contemporary research has expanded the scope of imidazole-4-carboxylate synthesis through innovative one-pot multicomponent reactions. These methods enable the efficient construction of diversely substituted imidazole rings while maintaining precise control over substitution patterns. The development of such methodologies has facilitated access to compounds like this compound, supporting their integration into modern synthetic chemistry applications.

Classification within Imidazole Derivatives

This compound belongs to the broad category of imidazole derivatives, which constitute a pharmaceutically and biologically significant class of heterocyclic compounds. Within this classification system, the compound specifically represents a substituted imidazole-4-carboxylate, distinguishing it from other imidazole subtypes through its characteristic ester functionality and substitution pattern. The imidazole derivatives encompass a vast array of bioactive molecules, ranging from naturally occurring alkaloids to synthetic pharmaceutical agents.

The compound's classification as an imidazole-4-carboxylate places it within a subset of derivatives that have demonstrated particular utility in medicinal chemistry applications. This classification is significant because imidazole-4-carboxylates serve as key intermediates in the synthesis of various therapeutic agents, including antifungal medications and enzyme inhibitors. The structural features that define this subclass include the carboxylate functionality at the 4-position of the imidazole ring, which provides opportunities for further chemical modification and biological activity modulation.

From a structural perspective, the compound exhibits characteristics common to both aromatic heterocycles and carboxylic acid derivatives. The imidazole ring system contributes aromatic stability through its six π-electron system, while the ester functionality introduces nucleophilic and electrophilic reactive sites. The tert-butyl substituent adds steric bulk that can influence both chemical reactivity and biological activity through conformational constraints and hydrophobic interactions.

The therapeutic relevance of imidazole derivatives is exemplified by numerous clinically approved medications containing this heterocyclic system. Notable examples include metronidazole for antiprotozoal therapy, ketoconazole for antifungal treatment, and cimetidine for gastric acid reduction. These compounds demonstrate the versatility of the imidazole scaffold in addressing diverse therapeutic targets and disease states.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative member of a fundamentally important structural class. Heterocyclic compounds containing nitrogen atoms, particularly five-membered rings like imidazole, occupy a central position in both natural product chemistry and synthetic pharmaceutical development. The imidazole ring system's unique electronic properties, arising from the presence of two nitrogen atoms in different oxidation states, create opportunities for diverse chemical transformations and biological interactions.

The compound's structural features make it particularly valuable for exploring structure-activity relationships in medicinal chemistry research. The combination of aromatic stability from the imidazole ring, functional group diversity from the carboxylate ester, and steric effects from the tert-butyl substituent provides researchers with a versatile platform for systematic modification studies. This versatility has led to its investigation as a synthetic intermediate in the development of pharmaceutical agents targeting various biological pathways.

In the context of coordination chemistry, imidazole derivatives like this compound serve as important ligands for metal complexation reactions. The nitrogen atoms in the imidazole ring can coordinate with transition metals, leading to the formation of stable complexes with potential catalytic applications. The additional functional groups present in the molecule provide opportunities for secondary coordination interactions, enhancing the complexity and utility of resulting metal complexes.

The compound's significance is further enhanced by its potential applications in materials science and supramolecular chemistry. Imidazole derivatives have been investigated for their ability to form hydrogen-bonded networks and participate in π-π stacking interactions, properties that are valuable in the design of functional materials. The specific substitution pattern in this compound provides unique opportunities for controlling intermolecular interactions and molecular assembly processes.

Recent advances in synthetic methodology have highlighted the importance of imidazole-4-carboxylate derivatives as building blocks for complex molecule synthesis. The development of efficient one-pot synthetic routes and microwave-assisted reactions has made these compounds more accessible to synthetic chemists. This increased accessibility has stimulated research into their applications across diverse fields, from pharmaceutical development to materials science.

Current Research Landscape

The current research landscape surrounding this compound reflects the broader interest in imidazole-based compounds for pharmaceutical and materials applications. Contemporary studies have focused on developing improved synthetic methodologies for accessing this compound and related derivatives, with particular emphasis on efficiency, selectivity, and environmental sustainability. These research efforts have yielded novel synthetic approaches that enable the preparation of imidazole-4-carboxylates with high yields and excellent regioselectivity.

Recent investigations have explored the compound's potential as a synthetic intermediate in the development of biologically active molecules. Research groups have investigated its transformation into various pharmaceutical targets, including compounds with antimicrobial, anticancer, and anti-inflammatory activities. The compound's structural features make it particularly suitable for modification studies aimed at optimizing biological activity while maintaining favorable physicochemical properties.

Synthetic methodology development represents a major focus area in current research. Scientists have developed novel approaches for the preparation of imidazole-4-carboxylates using microwave-assisted synthesis, which offers advantages in terms of reaction time, energy efficiency, and product purity. These methods have been successfully applied to the synthesis of this compound and related compounds, demonstrating the practical utility of modern synthetic techniques.

The field has also witnessed significant advances in understanding the structure-activity relationships of imidazole derivatives. Researchers have conducted systematic studies examining how different substituents on the imidazole ring affect biological activity, chemical reactivity, and physicochemical properties. These investigations have provided valuable insights that guide the rational design of new compounds with improved therapeutic profiles.

Computational chemistry studies have complemented experimental research by providing detailed insights into the electronic structure and reactivity patterns of imidazole-4-carboxylate derivatives. These theoretical investigations have helped researchers understand the factors controlling regioselectivity in synthetic reactions and predict the properties of new compounds before synthesis. The integration of computational and experimental approaches has accelerated the development of new synthetic methodologies and applications.

Properties

IUPAC Name |

ethyl 5-tert-butyl-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-5-14-9(13)7-8(10(2,3)4)12-6-11-7/h6H,5H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLWFCKNFSOIEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=N1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an aldehyde with an amine and a carboxylic acid derivative, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with higher oxidation states, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate can be synthesized as a precursor in the development of novel antimicrobial agents. Studies have shown that derivatives of imidazole can inhibit bacterial growth effectively, suggesting potential use in treating infections caused by resistant strains .

2. Anticancer Agents

The imidazole scaffold is also explored for its anticancer properties. This compound can serve as a building block for synthesizing compounds that target specific cancer pathways. For instance, modifications to the imidazole ring have been linked to enhanced cytotoxicity against various cancer cell lines .

Organic Synthesis

1. Synthesis of Novel Compounds

this compound is utilized in organic synthesis as a versatile intermediate. It can participate in various reactions, including nucleophilic substitutions and coupling reactions, to produce more complex molecules. For example, it has been used to synthesize imidazole-based peptidomimetics that mimic protein structures .

2. Catalysis

This compound can act as a catalyst or catalyst precursor in organic reactions. Its ability to stabilize reactive intermediates makes it valuable in promoting specific reaction pathways, which can lead to higher yields and selectivity in synthetic processes .

Material Science

1. Polymer Chemistry

In material science, this compound is investigated for its potential use in polymer synthesis. The compound's functional groups can be incorporated into polymer backbones, leading to materials with desirable properties such as increased thermal stability and mechanical strength .

2. Coatings and Adhesives

Due to its chemical stability and resistance to environmental factors, this compound is also explored for applications in coatings and adhesives. Its incorporation into formulations can enhance adhesion properties and durability, making it suitable for industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The ester and tert-butyl groups can influence the compound’s solubility, stability, and overall bioavailability .

Comparison with Similar Compounds

Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate

- Structure : This benzimidazole derivative features a fused benzene ring (extending conjugation), a butyl group at position 1, a 2-hydroxy-4-methoxyphenyl substituent at position 2, and an ethyl ester at position 5 .

- Key Differences :

- Electronic Properties : The benzimidazole core increases conjugation, likely shifting UV-Vis absorption spectra compared to simpler imidazoles. The hydroxy-methoxyphenyl group may introduce intramolecular hydrogen bonding and redox activity .

- Thermal Stability : Benzimidazoles generally exhibit higher thermal stability due to extended aromaticity.

- Applications : Such derivatives are explored for optoelectronic applications (e.g., organic light-emitting diodes) due to tunable photoluminescence .

Butyl 4-nitro-1H-imidazole-5-carboxylate (CAS 37447-02-2)

- Structure: Contains a nitro group (-NO₂) at position 4 and a butyl ester at position 3. Molecular formula: C₈H₁₁N₃O₄ (MW: 213.19 g/mol) .

- Key Differences: Reactivity: The nitro group is strongly electron-withdrawing, polarizing the imidazole ring and enhancing susceptibility to nucleophilic substitution or reduction reactions.

Ethyl 2-bromo-1-ethyl-5-methyl-1H-imidazole-4-carboxylate (CAS 1566317-81-4)

- Structure : Substituted with bromine at position 2, an ethyl group at position 1, and a methyl group at position 4. Molecular formula: C₉H₁₃BrN₂O₂ (MW: 261.12 g/mol) .

- Key Differences :

- Reactivity : Bromine acts as a leaving group, making this compound a candidate for cross-coupling or substitution reactions.

- Steric Profile : The methyl group at position 5 is less bulky than tert-butyl, reducing steric hindrance around the core.

- Electronic Effects : The electron-withdrawing bromine may stabilize negative charge development during reactions.

Comparative Data Table

Discussion of Substituent Effects

- Electronic Modulation : Electron-donating groups (e.g., tert-butyl) increase electron density at the imidazole ring, while electron-withdrawing groups (e.g., nitro, bromine) decrease it, altering reactivity patterns .

- Solubility and Lipophilicity : Longer alkyl chains (e.g., butyl ester in ) enhance lipophilicity, whereas polar groups (e.g., hydroxy-methoxyphenyl in ) improve aqueous solubility .

Biological Activity

Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 196.25 g/mol. The compound features an imidazole ring with a tert-butyl group at the 5-position and an ethyl ester at the 4-position, which significantly influences its biological activity.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly against various human cancer cell lines.

- Case Study : In vitro studies have shown that this compound inhibits the growth of HeLa cells (human cervical cancer) effectively. The mechanism of action may involve interference with cellular signaling pathways, leading to apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 12.5 | |

| A549 (Lung Cancer) | 15.3 | |

| MCF-7 (Breast Cancer) | 10.8 |

2. Antimicrobial Activity

This compound has also been studied for its antimicrobial properties.

- Research Findings : The compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent .

3. Anti-inflammatory Effects

The compound's anti-inflammatory properties have been highlighted in various studies.

- Mechanism : this compound may exert its anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, which plays a crucial role in inflammation .

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

- Cell Signaling Pathways : It modulates key cellular processes involved in apoptosis and proliferation.

- Enzyme Inhibition : The compound shows potential as an inhibitor of enzymes associated with inflammatory responses, such as cyclooxygenases (COX) .

Synthesis and Derivatives

This compound serves as a precursor for synthesizing various derivatives that enhance its biological activity.

Synthesis Methods

Several synthetic routes have been reported for producing this compound:

Q & A

Q. What are the recommended synthetic routes for ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, starting with functionalized imidazole precursors. For example:

- Step 1 : Alkylation of 1H-imidazole-4-carboxylate derivatives with tert-butyl halides under basic conditions (e.g., K₂CO₃ in DMF).

- Step 2 : Esterification using ethyl chloroformate or ethanol under acid catalysis.

Critical factors include solvent polarity (DMF vs. THF), temperature (40–80°C), and stoichiometric ratios of alkylating agents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) is essential to isolate high-purity product. Design of Experiments (DoE) can optimize variables like catalyst loading and reaction time .

Q. How can spectroscopic techniques confirm the structure and purity of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate?

- Methodological Answer :

- IR Spectroscopy : Key peaks include C=O stretch (~1700 cm⁻¹, ester group) and N-H stretch (~3200 cm⁻¹, imidazole ring) .

- ¹H NMR : Distinct signals for tert-butyl (δ 1.3 ppm, singlet, 9H), ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.2–4.4 ppm, quartet), and imidazole protons (δ 7.5–8.0 ppm, aromatic).

- MS (ESI) : Molecular ion [M+H]⁺ at m/z 225.1 (calculated for C₁₁H₁₇N₂O₂).

Purity assessment requires HPLC (C18 column, acetonitrile/water mobile phase) with retention time comparison to standards .

Q. What safety precautions are critical when handling ethyl 5-tert-butyl-1H-imidazole-4-carboxylate?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Waste Disposal : Segregate organic waste and consult institutional chemical hygiene plans for EPA-compliant disposal .

Advanced Research Questions

Q. How can computational chemistry methods guide the optimization of this compound’s synthesis?

- Methodological Answer :

- Density Functional Theory (DFT) : Predict transition states for alkylation/esterification steps to identify energy barriers.

- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian) model intermediates and byproducts, reducing trial-and-error experimentation.

- Machine Learning : Train models on existing imidazole reaction datasets to predict optimal solvent/catalyst combinations .

Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles?

- Methodological Answer :

- Statistical Analysis : Apply DoE to isolate critical variables (e.g., reagent purity, moisture levels) using factorial designs .

- Byproduct Identification : Use LC-MS/MS to characterize impurities (e.g., incomplete alkylation products) and adjust reaction stoichiometry.

- Cross-Validation : Compare synthetic protocols from independent studies (e.g., tert-butyl vs. cyclopropyl analogs) to identify reproducible conditions .

Q. How does the tert-butyl substituent influence electronic/steric properties and catalytic applications?

- Methodological Answer :

- Electronic Effects : The tert-butyl group donates electron density via hyperconjugation, stabilizing the imidazole ring and altering pKa (~6.5–7.0).

- Steric Hindrance : Bulky substituents reduce nucleophilic attack at C-2/C-5 positions, making the compound a candidate for selective ligand design in organometallic catalysis.

- Catalytic Applications : Compare with methyl/cyclopropyl analogs (e.g., Ethyl 2-cyclopropyl-1-methyl-1H-imidazole-4-carboxylate) to assess steric vs. electronic contributions .

Q. What advanced separation techniques are effective for isolating this compound?

- Methodological Answer :

- HPLC : Reverse-phase chromatography with trifluoroacetic acid (0.1% v/v) in mobile phase enhances peak resolution.

- Membrane Technologies : Nanofiltration (MWCO 200–300 Da) separates low-molecular-weight byproducts .

- Crystallography : Single-crystal X-ray diffraction confirms purity and regiochemistry .

Q. How can kinetic/thermodynamic studies inform scalable synthesis protocols?

- Methodological Answer :

- Kinetics : Use in-situ FTIR to monitor reaction progress and determine rate constants (e.g., pseudo-first-order for alkylation).

- Thermodynamics : DSC/TGA evaluates thermal stability (decomposition >200°C) for safe scale-up.

- Reactor Design : Continuous-flow systems minimize exothermic risks and improve mixing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.